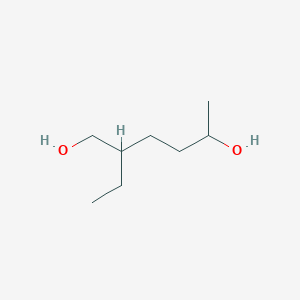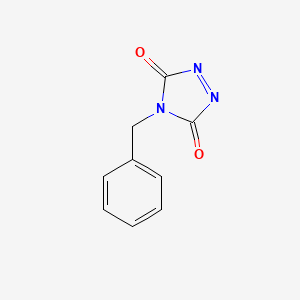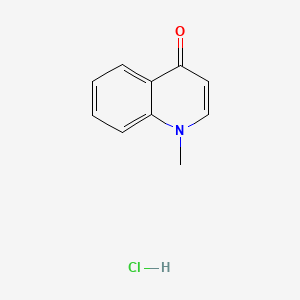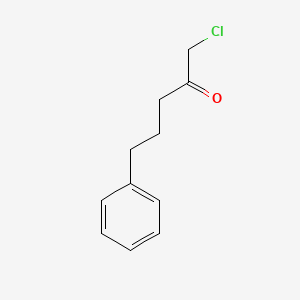
1,5-Hexanediol, 2-ethyl-
Vue d'ensemble
Description
1,5-Hexanediol, 2-ethyl- is an organic compound with the molecular formula C8H18O2. It is a colorless, viscous liquid that is used in various industrial and scientific applications. This compound is known for its role as a building block in the synthesis of polymers and other chemical products.
Mécanisme D'action
Mode of Action
It is known to be used as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles by non-hydrolytic sol-gel method . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Pharmacokinetics
The pharmacokinetics of 2-Ethylhexane-1,5-diol have been studied to some extent. It has been found that the compound is absorbed, distributed, metabolized, and eliminated from the body in a first-order manner following either cutaneous or peroral doses . The systemic pharmacokinetics of the compound were determined following intravenous dosing of male Fischer 344 rats, indicating dose linearity in the 1.5 to 150 mg/kg range .
Result of Action
It’s known that the compound plays a role in the synthesis of magnetic iron-oxide nanoparticles . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Action Environment
The action, efficacy, and stability of 2-Ethylhexane-1,5-diol can be influenced by various environmental factors. For instance, its evaporation is a competing factor with penetration, particularly for human skin preparations . Furthermore, thermal decomposition can lead to the release of irritating gases and vapors .
Analyse Biochimique
Biochemical Properties
It is known that it can act as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles . It can also be used as a starting material in the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone by oxidation using H2O2 .
Cellular Effects
The specific cellular effects of 2-Ethylhexane-1,5-diol are not well documented. It is known that similar aliphatic alcohols can have various effects on cells. For example, 1,6-hexanediol, a related compound, has been shown to dissolve biomolecular condensates in cells with short-term exposure, while long-term exposure can cause aberrant aggregation without affecting cell viability .
Molecular Mechanism
It is known that it can interact with weak hydrophobic protein-protein or protein-RNA interactions . This suggests that it may exert its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Ethylhexane-1,5-diol in laboratory settings are not well documented. It is known that similar compounds, such as 1,6-hexanediol, can have time-dependent effects. For example, short-term exposure to 1,6-hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .
Dosage Effects in Animal Models
The effects of 2-Ethylhexane-1,5-diol at different dosages in animal models are not well documented. It is known that similar compounds can have dosage-dependent effects. For example, ethyl hexanediol has been shown to cause slight toxicity manifested as reduced growth and increased liver weight in subchronic oral studies .
Metabolic Pathways
It is known that it can be metabolized and eliminated in the urine .
Transport and Distribution
It is known that similar compounds can be absorbed through the skin .
Subcellular Localization
The subcellular localization of 2-Ethylhexane-1,5-diol is not well understood. It is known that similar compounds can be concentrated in certain cellular compartments. For example, 1,6-hexanediol has been shown to be selectively sorted into exosomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Hexanediol, 2-ethyl- can be synthesized through several methods. One common method involves the reduction of 2-ethyl-5-oxohexanal using sodium tetrahydroborate in ethanol at room temperature for 2 hours . Another method involves the catalytic hydrogenation of acetonyl acetone using ethanol as a solvent and copper chromium oxide as a catalyst .
Industrial Production Methods
In industrial settings, 1,5-Hexanediol, 2-ethyl- is often produced through the hydrogenation of 2-ethyl-5-oxohexanal. This process typically involves the use of bifunctional catalysts based on γ-Al2O3, which are prepared by the impregnation method and characterized by various techniques such as H2-TPR, XRD, TEM, and H2-TPD .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexanediol, 2-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various aldehydes and ketones.
Reduction: It can be reduced to form alcohols and other reduced products.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.
Reduction: Sodium tetrahydroborate and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides and alcohols are often used in esterification reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
1,5-Hexanediol, 2-ethyl- has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: Similar in structure but with different physical and chemical properties.
1,2-Hexanediol: Another isomer with different applications and reactivity.
2-Ethyl-1,3-hexanediol: A related compound with similar uses in industry and research.
Uniqueness
1,5-Hexanediol, 2-ethyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a versatile building block in the synthesis of various chemical products makes it particularly valuable in industrial and research applications.
Propriétés
IUPAC Name |
2-ethylhexane-1,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNFTWNCBRRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476346 | |
| Record name | 1,5-Hexanediol, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58374-34-8 | |
| Record name | 1,5-Hexanediol, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)







